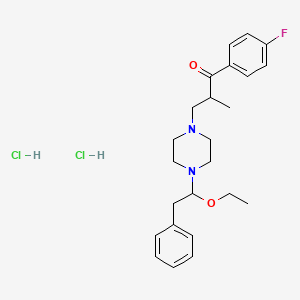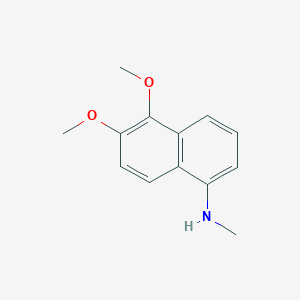
Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-: is a heterocyclic organic compound that features a pyrimidine ring fused with a diazepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.
Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are investigating its efficacy in preclinical models of various diseases.
Industry: In the industrial sector, Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- is used in the development of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects on cellular pathways are being studied to understand its potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
- Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
- Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
- Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)-
Uniqueness: Pyrimidine, 2-(hexahydro-4-piperonyl-1H-1,4-diazepin-1-yl)- stands out due to its unique fusion of pyrimidine and diazepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
21280-10-4 |
|---|---|
Molekularformel |
C17H20N4O2 |
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidin-2-yl-1,4-diazepane |
InChI |
InChI=1S/C17H20N4O2/c1-5-18-17(19-6-1)21-8-2-7-20(9-10-21)12-14-3-4-15-16(11-14)23-13-22-15/h1,3-6,11H,2,7-10,12-13H2 |
InChI-Schlüssel |
WXCHHZUXZLMYTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)C2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)



![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)

![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)





